molecular formula C21H22N4O3S B2549651 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 946251-28-1

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2549651
M. Wt: 410.49
InChI Key: BNDNEWNFZOMGQF-UHFFFAOYSA-N
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Description

Pharmacological Properties Analysis

The compound of interest, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide, shares structural similarities with the ureido-acetamide class of compounds, which have been studied for their pharmacological properties as non-peptide cholecystokinin-B (CCKB) receptor antagonists. One such compound, RP 72540, has been shown to have nanomolar affinity for CCKB receptors across various species and exhibits selectivity over CCKA receptors. These compounds, including RP 72540, have also demonstrated high affinity for gastrin binding sites and have been effective in inhibiting gastric acid secretion in vivo, suggesting potential therapeutic applications in gastrointestinal disorders .

Synthesis Analysis

The synthesis of related acetamide derivatives has been explored in the context of anticancer properties. For instance, a linear synthesis approach was used to create novel 2-chloro N-aryl substituted acetamide derivatives, which were then characterized using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR. These compounds were evaluated for their cytotoxic effects on different human cancer cell lines, with some showing significant cytotoxicity, indicating the potential for further development as anticancer agents .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The synthesis process typically involves the formation of the acetamide linkage and the incorporation of various substituents that can influence the compound's pharmacological profile. The characterization of these compounds, as mentioned, includes spectroscopic methods that confirm the structure and purity of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups such as the ureido linkage and thiazole ring. These groups can participate in various chemical reactions, which can be exploited to modify the compound's structure and, consequently, its biological activity. For example, the introduction of methoxy groups has been shown to impact the cytotoxicity of related compounds against cancer cell lines .

Physical and Chemical Properties Analysis

Acetamide derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The presence of specific functional groups, such as the thiazole ring and ureido linkage, can also affect the compound's ability to interact with biological targets, such as CCKB receptors .

Scientific Research Applications

Antimicrobial Activity

Compounds with thiazole and ureido functionalities have shown significant antimicrobial properties. For instance, 7-alpha-methoxypyrimidinyl-ureidocephalosporins have exhibited a broad range of antimicrobial activity against both Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, demonstrating potent activity against anaerobes as well (Maier et al., 1986). These findings highlight the potential of similar compounds for the development of new antibiotics.

Anticancer and Antiviral Activities

Thiazole and thiadiazole derivatives have been synthesized and evaluated for their selective antagonistic properties against human adenosine A3 receptors. One of the compounds showed a Ki value of 0.79 nM at human adenosine A3 receptors and demonstrated antagonistic property in a functional assay, indicating its potential in cancer therapy (Jung et al., 2004). Additionally, some thiazolidinone derivatives have shown selective inhibition of leukemia cell lines, suggesting their use in anticancer treatments (Havrylyuk et al., 2013).

Receptor Antagonism and Enzyme Inhibition

The pharmacological properties of ureido-acetamides as non-peptide cholecystokinin-B (CCKB) receptor antagonists have been explored, showing their potential in the development of drugs targeting CCKB receptors (Bertrand et al., 1994). This demonstrates the broad applicability of ureido-acetamide derivatives in receptor antagonism.

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14(15-8-4-3-5-9-15)22-19(26)12-16-13-29-21(23-16)25-20(27)24-17-10-6-7-11-18(17)28-2/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNEWNFZOMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide

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